8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
8-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-4-11-3-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWQVXISYYFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN2C1=NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, one common method includes the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone . These reactions are often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-c]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-c]pyrimidine derivatives, including 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid, as effective antimicrobial agents. Research indicates that certain derivatives exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) and other pathogens. For instance, compounds derived from the imidazo[1,2-c]pyrimidine framework have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb strains, indicating their potential as anti-tuberculosis agents .
2. Cholinesterase Inhibition
The compound's structural features suggest its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies on imidazo[1,2-a]pyridine derivatives have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating promising efficacy . This suggests that this compound may also exhibit similar properties.
3. Anti-inflammatory Properties
Imidazo[1,2-a]pyrimidines have been investigated for their anti-inflammatory effects. Research indicates that certain derivatives can modulate leukocyte functions and reduce inflammatory responses in vitro . Given the structural similarities within this chemical class, this compound may possess similar anti-inflammatory activities.
Synthetic Methodologies
The synthesis of this compound has been explored through various methods:
- Multi-step Synthesis : Efficient synthetic routes have been developed to produce imidazo[1,2-a]pyridine derivatives with high yields. These methods often involve cyclization reactions and functional group modifications that enhance the biological activity of the resulting compounds .
- High Throughput Screening : The identification of bioactive compounds has been facilitated by high throughput screening techniques that evaluate the efficacy of synthesized derivatives against specific biological targets .
Case Study 1: Anti-tuberculosis Activity
In a notable study, a series of imidazo[1,2-a]pyridine derivatives were evaluated for their anti-tuberculosis activity using both in vitro and in vivo models. The lead compound demonstrated a significant reduction in bacterial load in infected mice after treatment with varying doses over four weeks . This highlights the therapeutic potential of derivatives like this compound in combating resistant infections.
Case Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory effects of imidazo[1,2-a]pyridine derivatives. The study utilized computational docking alongside biochemical assays to assess binding affinities and inhibitory activities against AChE and BChE enzymes. The findings suggested that specific structural modifications could enhance inhibitory potency . This approach could be applied to explore similar effects for this compound.
Mechanism of Action
The mechanism of action of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key analogs is presented below:
Key Observations:
- Substituent Effects : Methyl groups (e.g., 8-methyl in imidazo[1,2-a]pyridine) increase hydrophobicity, while trifluoromethyl groups (e.g., 2-trifluoromethyl in imidazo[1,2-a]pyrimidine) enhance electronegativity and metabolic resistance .
- Acidity : The carboxylic acid group at position 2 or 3 influences ionization, affecting solubility and interaction with biological targets .
Biological Activity
8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a member of the imidazo[1,2-a]pyridine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This compound has been primarily investigated for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
The biological activity of this compound is attributed to its ability to interact with various biological targets. These interactions can influence several biochemical pathways, contributing to its efficacy against specific diseases.
Target of Action
Research indicates that this compound may act as an enzyme inhibitor or receptor modulator, particularly in the context of cancer and tuberculosis treatments. The imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB) .
Mode of Action
The compound is believed to function as a covalent anticancer agent, impacting cellular processes that lead to apoptosis in cancer cells. Its mechanism may involve the inhibition of key enzymes involved in tumor growth and proliferation .
Biochemical Pathways
Studies have demonstrated that this compound affects various biochemical pathways related to disease states such as tuberculosis and cancer. Notably, it has been shown to exhibit significant activity against drug-resistant strains of M. tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent antitubercular activity .
Antitubercular Activity
A comparative analysis of imidazo[1,2-a]pyridine derivatives, including this compound, revealed promising antitubercular properties. The MIC values for these compounds were reported as low as <0.195 μM against various strains of M. tuberculosis, demonstrating their potential as effective treatments for resistant forms of the disease .
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| This compound | <0.195 | MDR-TB, XDR-TB |
| Imidazo[1,2-a]pyridine derivative 1 | 0.07 - 2.3 | MDR-TB |
| Imidazo[1,2-a]pyridine derivative 2 | 0.5 - 6 | Drug-sensitive TB |
Anticancer Properties
In addition to its antitubercular activity, this compound has been explored for its anticancer effects. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. For instance, compounds related to this class showed IC50 values indicating effective cytotoxicity against cancer cells .
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 | 0.09 | This compound |
| A549 | 0.03 | Related imidazo derivatives |
| Colo-205 | 0.01 | Related imidazo derivatives |
Case Studies
Several studies have highlighted the efficacy of imidazo derivatives in clinical settings:
- Study on MDR-TB : In a mouse model infected with Mtb H37Rv, treatment with imidazo derivatives resulted in a significant reduction in bacterial load by over 90% after four weeks .
- Cancer Cell Lines : A series of pyrimidine-pyrazine compounds were evaluated against various cancer cell lines (SiHa, A549, MCF-7), showing that modifications in chemical structure can lead to enhanced cytotoxicity compared to standard chemotherapy agents like etoposide .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves cyclization reactions between 2-aminoimidazoles and 1,3-difunctional compounds (e.g., diketones or keto-esters). For example, condensation with 4-hydroxy-6-methylpyran-2-one derivatives under acidic or basic conditions can yield imidazo[1,2-a]pyrimidine scaffolds. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., p-TsOH) critically affect yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to remove byproducts like unreacted amines or dimerized intermediates .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding patterns in the solid state (e.g., imidazo[1,2-a]pyrimidine analogs in showed planar heterocyclic cores with carboxyl groups at C2) .
- NMR spectroscopy : Key signals include downfield shifts for the carboxylic proton (~12–13 ppm in DMSO-d6) and distinct coupling patterns for the methyl group (~2.5 ppm, singlet) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 177 for C7H5N3O2) and fragmentation pathways .
Q. What pharmacological properties make this compound a candidate for further study?
- Methodological Answer : Imidazo[1,2-a]pyrimidine derivatives exhibit anxiolytic, antihypertensive, and neuroleptic activities due to interactions with CNS targets like GABA receptors or ion channels. For structure-activity relationship (SAR) studies, prioritize modifying the methyl group at position 8 or the carboxylic acid at position 2 to enhance solubility or bioavailability. Preliminary assays should include in vitro binding studies and cytotoxicity profiling using HEK293 or SH-SY5Y cell lines .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up this compound production?
- Methodological Answer : Use kinetic and thermodynamic control strategies:
- Reaction monitoring : Employ in situ FTIR or HPLC to track intermediate formation (e.g., imine or enol intermediates) and adjust heating rates or solvent composition accordingly .
- Scale-up challenges : Address exothermicity by using jacketed reactors with controlled cooling. For carboxylation steps, optimize CO2 pressure (1–3 atm) to prevent decarboxylation side reactions .
Q. How to resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer : When NMR or IR data conflicts with computational predictions (e.g., unexpected tautomerization or proton exchange):
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in imidazo[1,2-a]pyrimidine cores) by analyzing signal splitting at 25°C vs. −40°C .
- DFT calculations : Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with simulated spectra using Gaussian09 or ORCA software to validate tautomeric forms .
Q. What strategies are effective for designing bioisosteres of this compound to improve metabolic stability?
- Methodological Answer : Replace the carboxylic acid group with metabolically stable surrogates:
- Tetrazole or acyl sulfonamide : Synthesize via cycloaddition (e.g., NaN3 and NH4Cl) or sulfonylation (e.g., SOCl2 and sulfonamide nucleophiles).
- Prodrug approaches : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How to evaluate the compound’s potential for crystallization as a co-crystal or salt?
- Methodological Answer : Screen co-formers (e.g., nicotinamide, L-proline) using high-throughput slurry crystallization:
- Phase diagrams : Construct via differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) to identify stoichiometric ratios.
- Stability testing : Assess hygroscopicity and thermal stability (TGA/DSC) to select optimal solid forms for formulation .
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer : Use in silico platforms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
